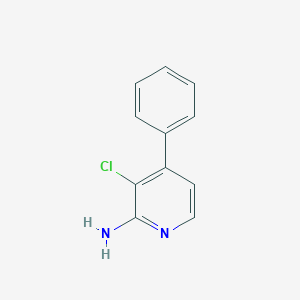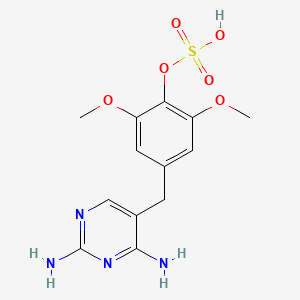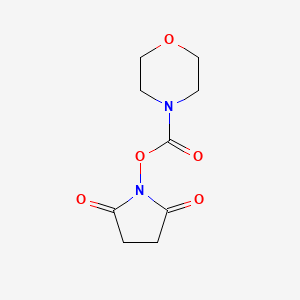
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide is a chemical compound with the molecular formula C7H12BrNO·HBr. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide typically involves the bromination of 1-(piperidin-4-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and mild heating.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like water or acetone.
Major Products Formed
Substitution: New compounds with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidinyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(pyridin-4-yl)ethanone Hydrobromide
- 2-Bromo-1-(pyrimidin-4-yl)ethanone Hydrobromide
- 2-Bromo-1-(4-methoxyphenyl)ethanone
Uniqueness
2-Bromo-1-(piperidin-4-yl)ethanone Hydrobromide is unique due to the presence of the piperidinyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in reactivity and application potential.
Propiedades
Fórmula molecular |
C7H13Br2NO |
|---|---|
Peso molecular |
286.99 g/mol |
Nombre IUPAC |
2-bromo-1-piperidin-4-ylethanone;hydrobromide |
InChI |
InChI=1S/C7H12BrNO.BrH/c8-5-7(10)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H |
Clave InChI |
IBEVCWBGNNVBEE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


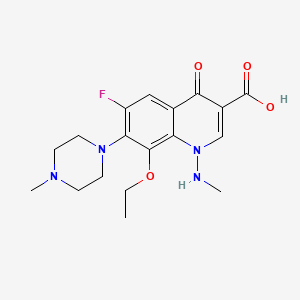

![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
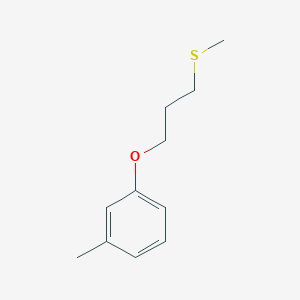
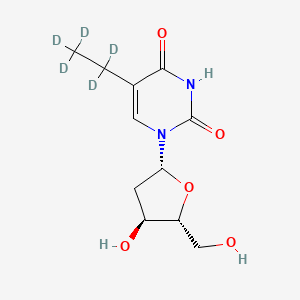
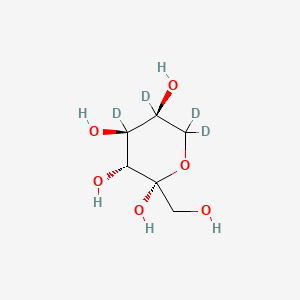
butanedioic acid](/img/structure/B13849820.png)

![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
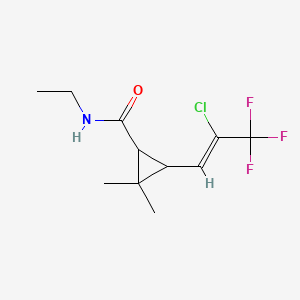
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
